molecular formula C18H18BrNO B14117931 10-(5-Bromopentyl)acridin-9(10H)-one

10-(5-Bromopentyl)acridin-9(10H)-one

Cat. No.: B14117931
M. Wt: 344.2 g/mol
InChI Key: KPZNQTVTRWWMTE-UHFFFAOYSA-N
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Description

10-(5-Bromopentyl)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an acridine core with a 5-bromopentyl side chain attached to the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-Bromopentyl)acridin-9(10H)-one typically involves the following steps:

    Starting Material: The synthesis begins with acridin-9(10H)-one as the starting material.

    Bromination: The acridin-9(10H)-one undergoes bromination to introduce a bromine atom at the 10th position.

    Alkylation: The brominated acridin-9(10H)-one is then subjected to alkylation with 1,5-dibromopentane to introduce the 5-bromopentyl side chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(5-Bromopentyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 5-bromopentyl side chain can be substituted with other nucleophiles.

    Oxidation and Reduction: The acridine core can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

10-(5-Bromopentyl)acridin-9(10H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex acridine derivatives with potential biological activities.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 10-(5-Bromopentyl)acridin-9(10H)-one involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase enzymes.

    Proflavine: Another acridine derivative with antibacterial and antiseptic properties.

Uniqueness

10-(5-Bromopentyl)acridin-9(10H)-one is unique due to its specific 5-bromopentyl side chain, which can be further modified to create a wide range of derivatives with diverse biological activities. This makes it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

10-(5-bromopentyl)acridin-9-one

InChI

InChI=1S/C18H18BrNO/c19-12-6-1-7-13-20-16-10-4-2-8-14(16)18(21)15-9-3-5-11-17(15)20/h2-5,8-11H,1,6-7,12-13H2

InChI Key

KPZNQTVTRWWMTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCBr

Origin of Product

United States

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